molecular formula C12H22N2O4 B7931862 3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931862
M. Wt: 258.31 g/mol
InChI Key: SPGLHPFYXOTHCF-UHFFFAOYSA-N
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Description

3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a high-value chemical intermediate designed for research and development applications. This Boc-protected pyrrolidine derivative is characterized by the presence of both a carboxymethylamino and a methylene spacer, making it a versatile building block for synthetic organic chemistry. Main Applications & Research Value: This compound is primarily used in pharmaceutical research as a precursor in the synthesis of more complex molecules, particularly for drug discovery programs. Its structure suggests potential as a ligand or scaffold in the development of enzyme inhibitors or receptor modulators. Researchers also utilize this chemical in the creation of specialized linkers for conjugations and in materials science for the development of novel polymers with specific functional properties. Handling & Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-5-4-9(8-14)6-13-7-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGLHPFYXOTHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as (R)-3-(CarboxyMethyl-Methyl-aMino)-pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound of significant interest in biochemical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31408 g/mol
  • CAS Number : 1354010-47-1
  • Structure : The compound features a pyrrolidine ring with carboxymethyl and amino substituents, along with a tert-butyl ester group.

Research indicates that compounds similar to 3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit inhibitory effects on various biological targets, including viral enzymes. For instance, studies have shown that related amino acids can inhibit influenza virus neuraminidase, a critical enzyme for viral replication. This inhibition suggests potential antiviral applications for compounds with similar structures .

Inhibition Studies

A study involving the synthesis of pyrrolidine derivatives demonstrated their effectiveness in inhibiting neuraminidase activity. The kinetic mechanisms were analyzed using high-performance liquid chromatography (HPLC), revealing that these compounds can significantly reduce viral cytopathogenic effects in vitro. The 50% effective concentration (EC50) values were determined through regression analysis, showcasing the potential of these compounds as antiviral agents .

Cytotoxicity and Selectivity

The cytotoxic effects of 3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester were evaluated using the MTT assay. Results indicated that while the compound exhibits antiviral properties, it also presents a degree of cytotoxicity, necessitating further investigation into its selectivity and safety profile .

Case Study 1: Antiviral Activity

In a controlled study, researchers synthesized a series of pyrrolidine derivatives, including the tert-butyl ester variant. These compounds were tested against various strains of influenza virus. The results indicated that specific structural modifications enhanced antiviral potency while minimizing cytotoxicity. The study concluded that derivatives like 3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester could serve as lead compounds for developing new antiviral therapies .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound class. By varying the substituents on the pyrrolidine ring, researchers identified optimal configurations that maximized inhibition against neuraminidase. These findings highlight the importance of structural diversity in developing effective inhibitors for viral enzymes .

Data Tables

PropertyValue
Molecular FormulaC12H22N2O4
Molecular Weight258.31408 g/mol
CAS Number1354010-47-1
EC50 (Antiviral Activity)Varies by derivative
CytotoxicityModerate
StudyFindings
Neuraminidase InhibitionSignificant reduction in viral replication
Cytotoxicity AssessmentModerate toxicity observed in cell lines

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, focusing on substituent variations, molecular weights, and functional properties:

Compound Name Substituent at Pyrrolidine 3-Position Molecular Weight Key Properties/Applications Reference ID
3-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Carboxymethyl-amino-methyl 272.35* Intermediate for bioactive molecules
(S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Carboxymethyl-ethyl-amino 272.35 Enhanced lipophilicity due to ethyl group
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Carboxymethyl-cyclopropyl-amino-methyl 298.38 Cyclopropyl group improves metabolic stability
(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Carboxymethyl-amino (R-configuration) 244.28 Stereospecific binding in enzyme inhibition
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Methanesulfonyl-methyl-amino 292.37 Sulfonamide group for enhanced solubility
3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester 2-Methoxyethylamino 258.33 Ether linkage for improved pharmacokinetics

*Calculated based on molecular formula C₁₂H₂₁N₂O₄.

Physicochemical Properties

  • LogP and Solubility : The carboxymethyl group in the target compound increases hydrophilicity (lower LogP) compared to analogs like the methanesulfonyl derivative (LogP ~1.2) .

Key Differentiators and Research Insights

  • Steric and Electronic Effects: The carboxymethyl-amino-methyl group offers a balance between steric bulk and hydrogen-bonding capacity, distinguishing it from bulkier (e.g., cyclopropyl) or more polar (e.g., sulfonamide) analogs .
  • Stereochemical Impact: The R-configuration in (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester enhances target specificity compared to the racemic target compound .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a pyrrolidine ring substituted with a carboxymethyl-amino group and a tert-butyl ester. The tert-butyl ester enhances lipophilicity and stability, making it resistant to hydrolysis under basic conditions, while the carboxymethyl-amino group provides a site for further functionalization (e.g., amide bond formation) .

Q. What is the standard synthetic route for this compound?

Synthesis typically involves:

  • Step 1: Reacting pyrrolidine derivatives with tert-butyl alcohol under acidic conditions to introduce the tert-butyl ester.
  • Step 2: Introducing the carboxymethyl-amino group via alkylation or reductive amination. Key parameters include temperature (0–25°C for sensitive steps) and reagent stoichiometry to minimize side products .

Q. Which analytical techniques are used to confirm purity and structure?

  • Nuclear Magnetic Resonance (NMR): Assigns protons and carbons to confirm substituent positions.
  • Mass Spectrometry (MS): Validates molecular weight.
  • HPLC: Quantifies purity (>95% typical for research-grade material) .

Q. What are its primary applications in medicinal chemistry?

It serves as a precursor for bioactive molecules, particularly in synthesizing enzyme inhibitors or receptor modulators due to its rigid pyrrolidine scaffold and functionalizable groups .

Q. How is the tert-butyl ester removed during downstream reactions?

Deprotection is achieved via acidolysis (e.g., HCl in dioxane) or catalytic hydrogenation, yielding the free carboxylic acid without disrupting the pyrrolidine ring .

Advanced Research Questions

Q. How can reaction yields be optimized during carboxymethyl-amino group introduction?

  • Use reductive amination with NaBH(OAc)₃ in anhydrous THF at 0°C to minimize byproducts.
  • Monitor pH to avoid premature hydrolysis of intermediates .

Q. What strategies resolve contradictions in NMR data for stereoisomers?

  • Employ 2D NMR (e.g., NOESY) to confirm spatial arrangements.
  • Compare experimental data with computational predictions (DFT calculations) .

Q. How does modifying the carboxymethyl group impact biological activity?

  • Case Study: Replacing the carboxymethyl with a chloroacetyl group (as in ) enhances electrophilicity, enabling covalent binding to target proteins.
  • Solubility can be maintained by introducing polar substituents (e.g., hydroxyl groups) .

Q. What mechanistic insights explain its enzyme inhibition properties?

Molecular docking studies suggest the pyrrolidine ring fits into hydrophobic enzyme pockets, while the carboxymethyl-amino group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases) .

Q. How do structural analogs compare in binding affinity?

  • Example: Analogs with trifluoromethyl groups () show higher affinity due to enhanced van der Waals interactions.
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative comparisons .

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